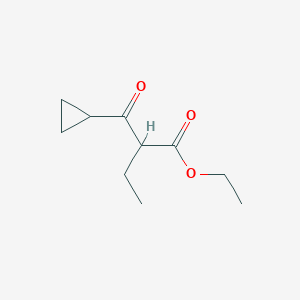

Ethyl 2-(cyclopropanecarbonyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(cyclopropanecarbonyl)butanoate is an ester compound characterized by its unique structure, which includes a cyclopropane ring attached to a butanoate ester Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(cyclopropanecarbonyl)butanoate can be synthesized through the esterification of cyclopropanecarboxylic acid with ethyl butanoate. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclopropanecarbonyl)butanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclopropanecarboxylic acid and ethyl butanoate.

Reduction: The ester can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: Cyclopropanecarboxylic acid and ethyl butanoate.

Reduction: Cyclopropylmethanol and butanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(cyclopropanecarbonyl)butanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclopropanecarbonyl)butanoate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The cyclopropane ring in its structure can confer unique reactivity, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Ethyl 2-(cyclopropanecarbonyl)butanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, the presence of the cyclopropane ring in this compound imparts distinct chemical properties and reactivity. This uniqueness makes it a compound of interest for specialized applications in research and industry.

List of Similar Compounds

- Ethyl acetate

- Methyl butyrate

- Ethyl propionate

- Isopropyl butyrate

Biological Activity

Ethyl 2-(cyclopropanecarbonyl)butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

This compound can be characterized by its unique cyclopropane moiety, which is known for contributing to the biological activity of compounds. The structure is represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts, including:

- Antimicrobial Activity : Studies have indicated that compounds with cyclopropane rings exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases.

- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results suggest that it may inhibit cell proliferation in specific cancer types, warranting further investigation into its anticancer properties.

Case Studies

-

Antimicrobial Study :

- A study conducted on a series of cyclopropane derivatives, including this compound, reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for future drug development.

-

Anti-inflammatory Research :

- In an experimental model of inflammation, this compound was administered to mice subjected to induced inflammation. Results showed a marked reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

-

Cytotoxicity Assessment :

- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic potential.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anti-inflammatory | Reduced inflammatory markers | |

| Cytotoxicity | Selective cytotoxicity in breast cancer cells |

Table 2: Cytotoxicity Results

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-(cyclopropanecarbonyl)butanoate to improve yield and purity?

- Methodology :

- Reagent Selection : Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of the cyclopropane carbonyl group .

- Catalysis : Employ bases like diisopropylethylamine (DIPEA) to deprotonate intermediates and accelerate nucleophilic substitution .

- Temperature Control : Conduct reactions under reflux (60–80°C) to balance reaction rate and stability of the cyclopropane ring .

- Purification : Utilize reverse-phase (C18) chromatography with acetonitrile/water gradients to separate polar by-products .

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

- Methodology :

- NMR Spectroscopy : Use 1H and 13C NMR to identify key structural features (e.g., cyclopropane protons at δ 1.0–1.5 ppm and ester carbonyl at ~170 ppm) .

- LCMS : Confirm molecular weight ([M+H]+) and monitor reaction progress in real-time .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 210–254 nm .

Q. How does the cyclopropane ring influence the compound’s stability under different storage conditions?

- Methodology :

- Accelerated Stability Studies : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC and track cyclopropane ring opening (e.g., via LCMS detection of carboxylic acid by-products) .

- Moisture Sensitivity : Perform Karl Fischer titration to quantify water content in solvents; use desiccants for long-term storage .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclopropane ring’s reactivity in this compound during nucleophilic substitution?

- Methodology :

- Kinetic Studies : Use stopped-flow NMR to monitor ring-opening kinetics under acidic/basic conditions. Compare activation energies for reactions with amines vs. thiols .

- DFT Calculations : Model transition states to predict regioselectivity (e.g., attack at the carbonyl vs. cyclopropane carbons) .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

- Dose-Response Curves : Perform IC50 assays in triplicate using standardized cell lines (e.g., HeLa or MCF-7) to account for variability in cytotoxicity studies .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxylic acids) that may contribute to observed bioactivity discrepancies .

Q. What strategies are effective for modifying the ester group to enhance the compound’s bioavailability without destabilizing the cyclopropane ring?

- Methodology :

- Prodrug Design : Synthesize tert-butyl or benzyl esters to mask the carboxylic acid; evaluate hydrolysis rates in simulated gastric fluid (pH 1.2–6.8) .

- Lipophilicity Optimization : Calculate logP values (e.g., using ChemDraw) and correlate with in vitro permeability (Caco-2 assays) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or β-lactamases. Validate with mutagenesis studies .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopropane ring in binding pockets .

Q. Data Contradiction & Experimental Design

Q. Why do synthetic yields vary significantly when scaling up reactions involving this compound?

- Methodology :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation and adjust reagent addition rates dynamically .

- By-Product Analysis : Use GC-MS to identify dimers or oxidation products formed at higher concentrations; optimize stoichiometry (e.g., reduce excess base) .

Q. How can researchers differentiate between stereochemical outcomes in cyclopropane-containing derivatives of this compound?

- Methodology :

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column; correlate retention times with computational models of diastereomeric transition states .

- X-ray Crystallography : Obtain single crystals (e.g., via vapor diffusion with hexane/ethyl acetate) to confirm absolute configuration .

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 2-(cyclopropanecarbonyl)butanoate |

InChI |

InChI=1S/C10H16O3/c1-3-8(10(12)13-4-2)9(11)7-5-6-7/h7-8H,3-6H2,1-2H3 |

InChI Key |

QXERRFWVPRTGTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1CC1)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.